REACTION_CXSMILES
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CO[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1.[CH3:9][N:10]([CH2:12][CH2:13][NH2:14])[CH3:11]>C1(C)C(C)=CC=CC=1>[CH3:9][N:10]([CH3:11])[CH2:12][CH2:13][NH:14][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][N:4]=1
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Name
|
|
Quantity
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12.9 g
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Type
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reactant
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Smiles
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COC1=NC=NC=C1
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Name
|
|
Quantity
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20.7 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 64 hours
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Duration
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64 h
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Type
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CONCENTRATION
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Details
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The reaction is concentrated
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Type
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DISTILLATION
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Details
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the oil is distilled at 15 mm of Hg
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Type
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CUSTOM
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Details
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4-(2-Dimethylaminoethylamino)pyrimidine, boiling at 164°-169° C., is collected
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Name
|
|
Type
|
|
Smiles
|
CN(CCNC1=NC=NC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |